

The Discovery and Synthesis of Novel (Z)-ONO-1301 Derivatives: A Technical Overview

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Compound of Interest

Compound Name: (Z)-ONO 1301

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(Z)-ONO-1301, a novel non-prostanoid prostacyclin (PGI₂) mimetic, represents a significant advancement in the development of therapeutic agents for a range of cardiovascular and fibrotic diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of (Z)-ONO-1301 and its derivatives, with a focus on the experimental methodologies and signaling pathways that underpin their pharmacological effects.

Introduction to (Z)-ONO-1301

(Z)-ONO-1301, chemically known as {7,8-dihydro-5-[(E)-2-[(α -(3-pyridyl)benzylidene)amino-oxy]ethyl]-1-naphthyl-oxy}acetic acid, is a potent and orally active prostacyclin IP receptor agonist.^[1] Unlike traditional prostacyclin analogs, ONO-1301 possesses a unique chemical structure that confers greater stability and a longer duration of action.^[2] A key feature of its pharmacological profile is its dual action as both a PGI₂ agonist and a thromboxane A₂ (TXA₂) synthase inhibitor.^{[1][2]} This dual mechanism allows it to not only mimic the beneficial effects of prostacyclin, such as vasodilation and inhibition of platelet aggregation, but also to reduce the production of the pro-thrombotic and vasoconstrictive agent TXA₂.^{[3][4]}

Core Pharmacological Activities and Quantitative Data

The therapeutic potential of ONO-1301 and its derivatives stems from a range of pharmacological activities. The primary mechanism involves binding to the prostacyclin IP receptor, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).^[5]^[6] This increase in cAMP mediates many of the downstream effects.

Table 1: Pharmacological Activities of (Z)-ONO-1301

Activity	Key Findings	Quantitative Data	References
IP Receptor Agonism	Activates the prostacyclin IP receptor, leading to increased intracellular cAMP.	-	^[5]
Anti-Platelet Aggregation	Inhibits collagen-induced platelet aggregation in a concentration-dependent manner.	IC ₅₀ : 460 nM	^[1]
Vasodilation	Induces relaxation of vascular smooth muscle.	-	^[3]
Induction of Protective Factors	Promotes the synthesis and secretion of hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).	-	^[6]
Thromboxane A ₂ Synthase Inhibition	Inhibits the enzyme responsible for the production of thromboxane A ₂ .	-	^[2]

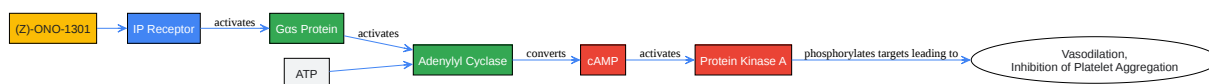
Further research is required to populate the quantitative data for IP receptor binding affinity (K_i) and vasodilation (EC_{50}) for ONO-1301 and its derivatives.

Signaling Pathways of (Z)-ONO-1301

The biological effects of (Z)-ONO-1301 are primarily mediated through the activation of the prostacyclin IP receptor and the subsequent cAMP signaling cascade. This pathway is central to its vasodilatory and anti-platelet effects. Furthermore, the elevation of cAMP has been shown to be at least partially responsible for the induction of cytoprotective and angiogenic factors such as HGF and VEGF.[6] The inhibition of thromboxane A_2 synthase represents a distinct but complementary pathway that contributes to its anti-thrombotic effects.

IP Receptor-cAMP Signaling Pathway

The canonical signaling pathway for (Z)-ONO-1301 involves its interaction with the G-protein coupled prostacyclin IP receptor.

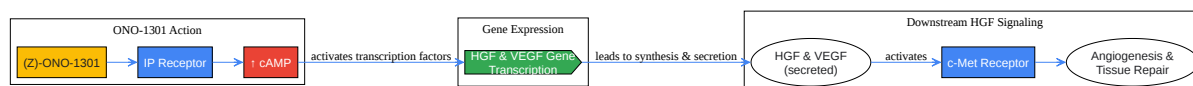


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Caption: (Z)-ONO-1301 activates the IP receptor, leading to cAMP production.

Induction of HGF and VEGF

The upregulation of HGF and VEGF is a key component of the therapeutic effects of ONO-1301, contributing to its pro-angiogenic and tissue-protective properties.[6][7] This induction is at least partially dependent on the increase in intracellular cAMP.[6] HGF, in turn, activates its own signaling pathway through the c-Met receptor.



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